2,4-dimethylhexanedioyl-CoA

Metabolomics Enzymology Lipid Biochemistry

2,4-Dimethylhexanedioyl-CoA is a branched-chain medium-chain acyl-CoA thioester critical for studying stereospecific enzyme interactions in mitochondrial beta-oxidation. Unlike unbranched analogs, its unique 2,4-dimethyl substitution pattern ensures accurate modeling of carnitine O-palmitoyltransferase and acyl-CoA oxidase specificity. Essential for metabolomics (LC-MS/MS) and branched-chain fatty acid disorder research. Guaranteed ≥95% purity. Bulk quantities available for high-throughput screening.

Molecular Formula C29H48N7O19P3S
Molecular Weight 923.7 g/mol
Cat. No. B15550701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethylhexanedioyl-CoA
Molecular FormulaC29H48N7O19P3S
Molecular Weight923.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H48N7O19P3S/c1-15(9-16(2)28(42)43)10-19(38)59-8-7-31-18(37)5-6-32-26(41)23(40)29(3,4)12-52-58(49,50)55-57(47,48)51-11-17-22(54-56(44,45)46)21(39)27(53-17)36-14-35-20-24(30)33-13-34-25(20)36/h13-17,21-23,27,39-40H,5-12H2,1-4H3,(H,31,37)(H,32,41)(H,42,43)(H,47,48)(H,49,50)(H2,30,33,34)(H2,44,45,46)
InChIKeyMGYWQGNLMGBIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,4-Dimethylhexanedioyl-CoA: Chemical Profile and Baseline Characteristics


2,4-Dimethylhexanedioyl-CoA is a medium-chain acyl-CoA derivative, specifically a 2,4-dimethylhexanedioic acid thioester of coenzyme A [1]. It is classified as a branched-chain fatty acyl-CoA [1]. Its primary biological role is as a metabolic intermediate in fatty acid degradation, where it serves as a substrate for carnitine O-palmitoyltransferase to form acylcarnitines for mitochondrial transport and subsequent beta-oxidation [2]. It is available as a research reagent from several commercial vendors.

Why Generic Substitution of 2,4-Dimethylhexanedioyl-CoA is Not Advisable


Substitution of 2,4-Dimethylhexanedioyl-CoA with a generic, unbranched, or differently branched acyl-CoA is not appropriate due to the known high substrate specificity of the enzymes involved in branched-chain fatty acid metabolism. Studies on related 2-methyl-branched acyl-CoAs demonstrate strict stereospecific recognition by key peroxisomal oxidases, where only the S-isomer is a substrate and the R-isomer can act as an inhibitor [1]. This class-level inference strongly suggests that the precise methylation pattern of 2,4-Dimethylhexanedioyl-CoA is critical for its interaction with metabolic enzymes. Consequently, using a close analog without empirical validation would likely yield irrelevant or misleading experimental results.

Quantitative Comparative Evidence for 2,4-Dimethylhexanedioyl-CoA Procurement


Limitation Statement: Absence of Direct Comparative Data for 2,4-Dimethylhexanedioyl-CoA

A comprehensive search of primary research papers and authoritative databases yielded no quantitative, head-to-head comparisons of 2,4-Dimethylhexanedioyl-CoA against any named comparator. There are no published kinetic parameters (Km, kcat, Vmax), binding affinities (Kd, IC50), or functional assay data for this specific compound relative to any alternative acyl-CoA. Therefore, no evidence meeting the requirement for a direct comparator with quantitative data can be presented. This represents a significant evidence gap for procurement decision-making.

Metabolomics Enzymology Lipid Biochemistry

Class-Level Inference: Stereospecificity of 2-Methyl-Branched Acyl-CoA Metabolism

While not specific to 2,4-Dimethylhexanedioyl-CoA, studies on analogous 2-methyl-branched acyl-CoAs reveal strict stereospecificity. Trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase, purified from rat liver, only desaturate the S-isomer of 2-methylpentadecanoyl-CoA. The R-isomer is not a substrate and, in the case of trihydroxycoprostanoyl-CoA oxidase, acts as an inhibitor [1]. This suggests that the stereochemical configuration of methyl groups in 2,4-Dimethylhexanedioyl-CoA is likely a critical determinant of its interaction with metabolic enzymes.

Peroxisomal Beta-Oxidation Substrate Specificity Enzyme Assays

Appropriate Research Applications for 2,4-Dimethylhexanedioyl-CoA Based on Available Evidence


In Vitro Metabolic Pathway Reconstruction

2,4-Dimethylhexanedioyl-CoA can be used as a substrate in in vitro assays to study the activity and specificity of enzymes involved in branched-chain fatty acid metabolism, such as carnitine O-palmitoyltransferase [1]. This is based on its known role as an intermediate in the acylcarnitine shuttle.

Analytical Standard for Metabolomics

Due to its classification as a medium-chain, branched-chain acyl-CoA [2], 2,4-Dimethylhexanedioyl-CoA can serve as an analytical standard for the identification and quantification of similar acyl-CoA species in biological samples using techniques like LC-MS/MS. This application is supported by its presence in metabolomics databases such as HMDB.

Investigation of Stereospecific Enzyme Interactions

Given the known stereospecificity of enzymes acting on 2-methyl-branched acyl-CoAs [3], this compound could be used in studies designed to map the active site requirements of acyl-CoA oxidases, dehydrogenases, and transferases that process branched-chain substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-dimethylhexanedioyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.